molecular formula C18H22N2O4S B2661384 5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide CAS No. 2195952-27-1

5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide

Cat. No.: B2661384
CAS No.: 2195952-27-1
M. Wt: 362.44
InChI Key: DMDIMFCXACMRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key component of the compound . This structure is also found in tropane alkaloids, which have a wide range of biological activities .


Chemical Reactions Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold often involves asymmetric 1,3-dipolar cycloadditions . These reactions can afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Chemical Synthesis and Derivative Development

One of the primary research applications of compounds similar to the specified chemical structure involves the synthesis and evaluation of derivatives for potential biological activities. For instance, the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists highlight the structural modification strategies employed to enhance biological activity. These compounds were synthesized to investigate their binding affinity and antagonistic activity, demonstrating the significance of structural features in drug development (T. Kuroita, M. Sakamori, T. Kawakita, 1996).

Advancements in Organic Synthesis

Research also extends into exploring synthetic methodologies for generating complex structures. For example, the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes by gold-catalyzed cycloisomerization of cyclopropenes demonstrates advanced techniques in organic synthesis. These reactions offer efficient routes to bicyclic structures, showcasing the utility of catalytic processes in generating pharmacologically relevant frameworks (Frédéric Miege, C. Meyer, J. Cossy, 2010).

Exploring Binding Affinities and Receptor Activities

Research on compounds with similar structural components also investigates their interaction with biological targets, such as serotonin receptors. Studies on the response heterogeneity of 5-HT3 receptor antagonists in rat models provide insights into the differential potencies and mechanisms through which these compounds modulate receptor activities, underlining the importance of structural diversity in therapeutic applications (A. Langlois, X. Pascaud, J. Junien, S. Dahl, P. Rivière, 1996).

Properties

IUPAC Name

5-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-7-6-15(10-16(17)18(19)21)25(22,23)20-13-4-5-14(20)9-12(8-13)11-2-3-11/h6-7,10,13-14H,2-5,8-9H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDIMFCXACMRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.